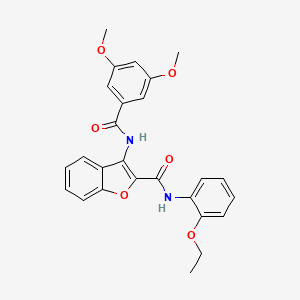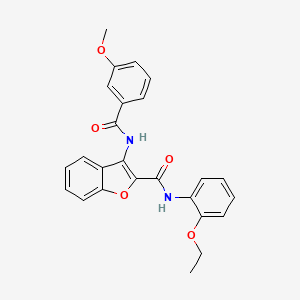
3-(3,5-dimethoxybenzamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethoxybenzamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide (DBEC) is an organic compound belonging to the benzamides class of compounds. It is also known as 3-(3,5-dimethoxybenzamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide and is a derivative of benzofuran. This compound has been studied for its potential medicinal properties, and has been found to have a wide range of applications.
Wirkmechanismus
The mechanism of action of DBEC is not fully understood but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory substances, and its inhibition leads to the reduction of inflammation. Additionally, DBEC has been found to have anti-tumor properties, and it is believed to inhibit the growth of cancer cells by blocking the action of certain enzymes involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of DBEC are not yet fully understood. However, studies have shown that DBEC has anti-inflammatory, anti-tumor, and antioxidant properties. It has also been found to have a protective effect against oxidative damage and to reduce the risk of cardiovascular diseases. Additionally, DBEC has been found to have neuroprotective effects, and to reduce the risk of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DBEC for laboratory experiments include its low cost and its wide range of applications. Additionally, DBEC is relatively easy to synthesize and is not toxic, making it an ideal compound for laboratory experiments. The main limitation of DBEC is that its mechanism of action is not fully understood and further research is needed to fully understand its potential therapeutic effects.
Zukünftige Richtungen
Future research should focus on further understanding the mechanism of action of DBEC and its potential therapeutic effects. Additionally, further studies should be conducted to investigate the potential of DBEC as an anti-inflammatory and anti-tumor agent, and to determine its potential use in the treatment of cardiovascular diseases and neurodegenerative diseases. Finally, further research should be conducted to explore the potential of DBEC as an antioxidant and to investigate its potential to reduce oxidative damage.
Synthesemethoden
The synthesis of DBEC is achieved by the reaction of 3,5-dimethoxybenzamide and 2-ethoxyphenylbenzofuran-2-carboxylic acid in the presence of sodium hydroxide. The reaction is performed in a solvent such as ethanol or water at a temperature of between 70 and 80°C. The reaction is complete after a few hours and the product is isolated by filtration.
Wissenschaftliche Forschungsanwendungen
DBEC has been studied for its potential medicinal properties and has been found to have a wide range of applications. It has been used in the treatment of cancer, as an anti-inflammatory, and as an anti-tumor agent. It has also been studied for its potential use in the treatment of cardiovascular diseases, and as an antioxidant. Furthermore, DBEC has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
Eigenschaften
IUPAC Name |
3-[(3,5-dimethoxybenzoyl)amino]-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c1-4-33-22-12-8-6-10-20(22)27-26(30)24-23(19-9-5-7-11-21(19)34-24)28-25(29)16-13-17(31-2)15-18(14-16)32-3/h5-15H,4H2,1-3H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUFQIQJWYYWFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethoxybenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B6490244.png)
![2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide](/img/structure/B6490265.png)
![methyl 5-{[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate](/img/structure/B6490272.png)
![3-(3,4-dimethylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6490273.png)
![N-(2-fluorophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6490275.png)
![N-(2-methoxy-5-methylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6490283.png)
![N-(3-chlorophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B6490286.png)



![N-(4-bromo-3-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B6490305.png)


